(+)-Geranyllinalool

Plant volatile biosynthesis Cytochrome P450 Substrate specificity

(+)-Geranyllinalool (CAS 157008-64-5) is a stereospecifically defined diterpenoid and tertiary alcohol derived from geranylgeranyl diphosphate (GGPP). It serves as a key metabolic intermediate in the biosynthesis of the C16-homoterpene volatile (E,E)-4,8,12-trimethyltrideca-1,3,7,11-tetraene (TMTT) via the P450 enzyme CYP82G1, playing essential roles in plant defense and ecological signaling.

Molecular Formula C20H34O
Molecular Weight 290.5 g/mol
CAS No. 157008-64-5
Cat. No. B12753570
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(+)-Geranyllinalool
CAS157008-64-5
Molecular FormulaC20H34O
Molecular Weight290.5 g/mol
Structural Identifiers
SMILESCC(=CCCC(=CCCC(=CCCC(C)(C=C)O)C)C)C
InChIInChI=1S/C20H34O/c1-7-20(6,21)16-10-15-19(5)14-9-13-18(4)12-8-11-17(2)3/h7,11,13,15,21H,1,8-10,12,14,16H2,2-6H3/b18-13+,19-15+/t20-/m1/s1
InChIKeyIQDXAJNQKSIPGB-WAYIDIRISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(+)-Geranyllinalool CAS 157008-64-5: Terpenoid Diterpene Alcohol for Biosynthetic, Enzymatic and Bioactivity Research


(+)-Geranyllinalool (CAS 157008-64-5) is a stereospecifically defined diterpenoid and tertiary alcohol derived from geranylgeranyl diphosphate (GGPP) [1]. It serves as a key metabolic intermediate in the biosynthesis of the C16-homoterpene volatile (E,E)-4,8,12-trimethyltrideca-1,3,7,11-tetraene (TMTT) via the P450 enzyme CYP82G1, playing essential roles in plant defense and ecological signaling [2]. The compound also acts as an EC 2.3.1.50 (serine C-palmitoyltransferase) inhibitor [3], underscoring its significance in sphingolipid metabolism research and as a specialized tool for mechanistic studies distinct from its achiral or shorter-chain analogs.

Why Generic Substitution Fails for (+)-Geranyllinalool: Enzyme Specificity and Functional Divergence


Substitution of (+)-Geranyllinalool with its achiral mixture or related terpene alcohols (e.g., nerolidol, farnesol, geraniol) is scientifically inadvisable due to pronounced divergence in enzyme substrate specificity and downstream functional outcomes. CYP82G1, the dedicated homoterpene synthase, accepts only (E,E)-geranyllinalool and (E)-nerolidol as substrates while rejecting geranylgeraniol, farnesol, geraniol, and linalool [1]. Even among accepted substrates, catalytic efficiency varies drastically; (E)-nerolidol exhibits 5.3-fold higher in vitro activity with CYP82G1 compared to (E,E)-geranyllinalool [2], and their respective enzymatic products (C11-DMNT vs. C16-TMTT) have divergent ecological functions [3]. Furthermore, geranyllinalool displays poor inhibitory activity against carotenoid synthesis in Synechococcus, whereas other geranyl derivatives are potent inhibitors , confirming that structural homology does not translate to functional equivalence. Procurement of the correct stereoisomer is thus non-negotiable for reproducible enzymology, metabolic engineering, and bioactivity screening.

(+)-Geranyllinalool Quantitative Differentiation Evidence: Head-to-Head Enzymatic, Substrate and Bioactivity Comparisons


Substrate Rejection by CYP82G1: Geranyllinalool vs. Geranylgeraniol and Farnesol

Recombinant CYP82G1 exhibits absolute substrate stringency, accepting (E,E)-geranyllinalool and (E)-nerolidol but completely rejecting (E,E,E)-geranylgeraniol, (E,E)-farnesol, (E)-geraniol, and linalool [1]. This binary functional distinction means that only (E,E)-geranyllinalool (and its C15 analog) can serve as the metabolic entry point for C16-homoterpene (TMTT) production in plants. Farnesol and geranylgeraniol, despite their structural similarity as prenyl alcohols, are entirely non-functional in this pathway [1].

Plant volatile biosynthesis Cytochrome P450 Substrate specificity

Catalytic Efficiency Differential: Nerolidol 5.3-Fold More Active than Geranyllinalool with CYP82G1

Despite being the only two accepted substrates for CYP82G1, (E)-nerolidol and (E,E)-geranyllinalool exhibit markedly different catalytic efficiencies. In vitro assays using recombinant CYP82G1 reveal that the activity with (3S,6E)-nerolidol is 5.3-fold higher than that observed with (3S)-(E,E)-geranyllinalool [1]. This quantitative divergence in turnover efficiency underscores that geranyllinalool is not merely a larger analog; it is a kinetically distinct substrate whose conversion rate is significantly attenuated relative to the C15 counterpart.

Enzyme kinetics Homoterpene biosynthesis Catalytic efficiency

Geranyllinalool Synthase (TwGES1) Kinetic Parameters: Km and Catalytic Efficiency

The geranyllinalool synthase from Tripterygium wilfordii (TwGES1) exhibits defined kinetic parameters for its native substrate GGPP: Km = 2.039 μM and catalytic efficiency (Kcat/Km) = 0.019 s⁻¹/μM⁻¹ [1]. In contrast, the paralogous nerolidol synthase (TwNES) acting on (E,E)-FPP displays a Km of 12.700 μM and a catalytic efficiency of 0.029 s⁻¹/μM⁻¹ [1]. The ~6-fold lower Km of TwGES1 for GGPP versus TwNES for FPP indicates a higher binding affinity for the diterpene precursor, while the ~1.5-fold lower catalytic efficiency suggests a moderate trade-off in turnover rate.

Terpene synthase Enzyme kinetics Diterpene biosynthesis

Sphingolipid Biosynthesis Inhibition: Geranyllinalool vs. Farnesol and Phytol

Geranyllinalool, phytol, and farnesol were all identified as novel inhibitors of serine palmitoyltransferase (SPT), the rate-limiting enzyme of de novo sphingolipid biosynthesis . In LLC-PK₁ cells, co-treatment with 50 μM geranyllinalool and 2 μM fumonisin B₁ (FB₁) reduced FB₁-induced sphinganine accumulation by 3.2% [1]. While direct comparative quantitative data for farnesol and phytol in the same assay system are not available in the retrieved sources, the shared SPT inhibitory mechanism places geranyllinalool in a distinct class of diterpene alcohol inhibitors alongside phytol, with farnesol representing the shorter-chain sesquiterpene analog .

Sphingolipid metabolism Serine palmitoyltransferase inhibition Bioactivity screening

High-Confidence Research and Industrial Application Scenarios for (+)-Geranyllinalool


In Vitro Reconstitution of Plant Homoterpene (TMTT) Biosynthesis

(+)-Geranyllinalool is the indispensable C20 precursor for the production of TMTT, a volatile C16-homoterpene that mediates indirect plant defense by attracting natural enemies of herbivores [1]. Co-incubation of (E,E)-geranyllinalool with recombinant CYP82G1 and NADPH yields TMTT and but-1-en-3-one as the sole products [1]. Given that CYP82G1 rejects geranylgeraniol, farnesol, and other terpene alcohols, procurement of authentic (+)-geranyllinalool is non-negotiable for successful in vitro pathway reconstitution, metabolic flux analysis, or enzymatic characterization of homoterpene synthases [2].

Sphingolipid Metabolism Modulation and SPT Inhibitor Screening

As a validated inhibitor of serine palmitoyltransferase (SPT), (+)-geranyllinalool serves as a reference compound for assays designed to identify or characterize modulators of de novo sphingolipid biosynthesis . In LLC-PK₁ cells, 50 μM geranyllinalool reduces FB₁-induced sphinganine accumulation by 3.2%, providing a measurable, albeit modest, inhibitory benchmark [3]. This application is particularly relevant for laboratories investigating sphingolipid-dependent cellular processes or screening for novel SPT inhibitors with enhanced potency, where geranyllinalool functions as a mechanistically defined positive control.

Terpene Synthase Kinetic Characterization and Substrate Specificity Studies

Geranyllinalool synthases (GES) such as TwGES1 from Tripterygium wilfordii exhibit defined kinetic parameters (Km = 2.039 μM for GGPP; Kcat/Km = 0.019 s⁻¹/μM⁻¹) that enable precise benchmarking of enzyme activity and comparison with related synthases like nerolidol synthase [4]. (+)-Geranyllinalool is also required as an authentic standard for GC-MS or LC-MS identification of GES reaction products, as well as for chiral analysis to distinguish enzymatic from non-enzymatic production in plant extracts or heterologous expression systems.

Ecological and Semiochemical Research on Termite Defense Secretions

(+)-Geranyllinalool, possibly as the (R)-enantiomer, has been identified as a component of the defensive secretion of termites, representing one of the few documented semiochemical roles for acyclic diterpene alcohols in insect chemical ecology [5]. This application scenario is relevant for entomologists and chemical ecologists investigating termite defensive behaviors, inter-species chemical signaling, or the evolutionary conservation of diterpene semiochemicals across insect taxa. Authentic (+)-geranyllinalool is required for bioassay-guided fractionation, electrophysiological recording (EAG/GC-EAD), and synthetic blend reconstitution.

Technical Documentation Hub

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